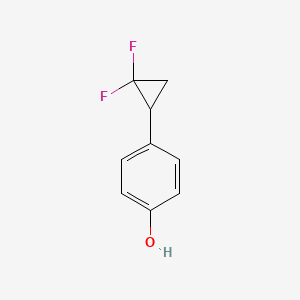

4-(2,2-Difluorocyclopropyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

4-(2,2-difluorocyclopropyl)phenol |

InChI |

InChI=1S/C9H8F2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2 |

InChI Key |

WKVWPAYFCAHTQL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(F)F)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2,2 Difluorocyclopropyl Phenol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 4-(2,2-difluorocyclopropyl)phenol (B6263703), two primary disconnection strategies are considered, revolving around the formation of the C-C bond between the aromatic ring and the cyclopropane (B1198618), and the construction of the difluorocyclopropyl ring itself.

Strategy A: Disconnection of the Aryl-Cyclopropyl Bond

This approach severs the bond between the phenol (B47542) ring and the difluorocyclopropyl group. This leads to a phenol synthon and a difluorocyclopropyl synthon. The phenol synthon can be a phenoxide or a protected phenol derivative, while the difluorocyclopropyl synthon could be an electrophilic or nucleophilic species. This strategy allows for the late-stage introduction of the difluorocyclopropyl moiety onto a pre-functionalized phenol.

Strategy B: Functional Group Interconversion and Alkene Precursor

A more common and often more practical approach involves a functional group interconversion (FGI) of the difluorocyclopropyl group back to a vinyl group. This leads to a key intermediate, 4-vinylphenol (B1222589). The subsequent disconnection is the [2+1] cycloaddition of a difluorocarbene or its equivalent to the double bond of 4-vinylphenol. This strategy is attractive due to the prevalence of reliable methods for difluorocyclopropanation of alkenes.

| Disconnection Strategy | Key Intermediate/Synthon | Forward Reaction |

| Aryl-Cyclopropyl Bond Cleavage | 4-Hydroxyphenyl synthon + 2,2-Difluorocyclopropyl synthon | Cross-coupling or nucleophilic substitution |

| Functional Group Interconversion | 4-Vinylphenol | Difluorocyclopropanation |

Formation of the Difluorocyclopropyl Ring: Contemporary Approaches

The construction of the gem-difluorocyclopropyl unit is a critical aspect of the synthesis of the target molecule. Several modern methodologies have been developed for this purpose.

Carbenoid and Carbene Precursor-Mediated Cyclopropanation Reactions

The most widely employed method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF₂) with an alkene. A variety of precursors have been developed to generate difluorocarbene under different conditions.

Common difluorocarbene precursors include:

Sodium chlorodifluoroacetate (ClCF₂CO₂Na): This salt decomposes upon heating to generate difluorocarbene. Microwave-assisted protocols have been shown to significantly reduce reaction times.

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent): This reagent, in the presence of an initiator such as sodium iodide, serves as a convenient source of difluorocarbene for the cyclopropanation of a range of alkenes, including styrene (B11656) derivatives.

Trifluoromethyl-substituted organometallic compounds: Reagents like (trifluoromethyl)gold(I)triphenylphosphine can be used for the production of difluorocyclopropanes, sometimes offering stereoselectivity.

(Triphenylphosphonio)difluoroacetate (PDFA): This stable, solid reagent generates a phosphonium ylide upon heating, which can then be used for difluorocyclopropanation.

The choice of precursor often depends on the substrate's reactivity and the desired reaction conditions. For the synthesis of this compound from 4-vinylphenol, the use of TMSCF₃ or ClCF₂CO₂Na are common choices.

| Carbene Precursor | Typical Reaction Conditions | Advantages |

| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal or microwave heating in a suitable solvent | Cost-effective |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Initiation with NaI or other fluoride (B91410) source | Mild conditions, good functional group tolerance |

| (Trifluoromethyl)gold(I)triphenylphosphine | Stoichiometric use of gold, low temperatures | Potential for stereoselectivity |

Electrophilic and Nucleophilic Fluorination Techniques in Cyclopropane Synthesis

While less common than carbene-based methods for this specific transformation, electrophilic and nucleophilic fluorination can be employed in the synthesis of fluorinated cyclopropanes. For instance, a pre-formed cyclopropane ring could potentially be fluorinated. However, direct difluorination of a cyclopropane ring is challenging.

A more plausible, albeit indirect, approach involves the ring-opening of gem-difluorocyclopropanes with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to generate trifluoromethylated compounds. rsc.org While this is a ring-opening reaction, it highlights the reactivity of the C-F bond and the potential for electrophilic activation of the difluorocyclopropyl group.

Nucleophilic fluorination could conceptually be applied to a 2,2-dichlorocyclopropyl precursor, where the chlorine atoms are substituted by fluorine. However, such reactions are often difficult to control and may not be as efficient as difluorocarbene cycloaddition.

Radical and Photochemical Methodologies for Stereoselective Cyclopropanation

Radical and photochemical methods offer alternative pathways for cyclopropane formation, sometimes with unique stereochemical outcomes.

Visible-light-promoted reactions have been developed for the synthesis of difluorocyclopropanes. For example, the photochemical reaction of diazo esters with gem-difluoroalkenes can lead to the formation of difluorocyclopropanes. researchgate.net This approach offers mild reaction conditions and avoids the use of metal catalysts.

Radical-induced ring-opening of gem-difluorocyclopropanes is a known process, which suggests that radical-mediated cyclization could also be a viable synthetic route, although this is less explored for the direct synthesis of this compound. oup.com The stereoselectivity of these radical processes can sometimes be controlled by the choice of reagents and reaction conditions.

Strain Release and Rearrangement Strategies for Cyclopropyl (B3062369) Formation

The inherent ring strain of cyclopropanes can be harnessed as a driving force in their synthesis. Strain-release reactions of highly strained molecules like bicyclo[1.1.0]butanes can lead to the formation of cyclopropane derivatives. While not a direct route to this compound, this principle highlights a potential, though less conventional, synthetic strategy.

Rearrangement reactions can also be employed. For instance, the Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride with arenes can lead to ring-opened products, indicating the susceptibility of the difluorocyclopropyl ring to rearrangement under certain conditions. acs.org Careful control of reaction parameters could potentially favor the desired cyclopropyl product.

Phenol Ring Functionalization and Construction Techniques

The synthesis of the target molecule also requires strategies for the formation of the substituted phenol ring.

Para-Functionalization of Phenols:

Direct functionalization of phenol at the para-position is a key step if the difluorocyclopropyl group is introduced late in the synthesis. Phenols are ortho- and para-directing in electrophilic aromatic substitution reactions, and achieving high para-selectivity can be challenging. acs.org However, several methods have been developed to favor para-substitution:

Steric hindrance: Using a bulky protecting group on the hydroxyl function can block the ortho positions, thereby directing incoming electrophiles to the para position.

Catalyst control: Certain catalysts can promote para-selective C-H functionalization of phenols. nih.gov For example, dirhodium(II)/Xantphos catalysis has been used for the para-selective C-H functionalization of free phenols with diazo compounds. acs.org

Rearrangement reactions: The Fries rearrangement of phenyl esters, for example, can be tuned to favor the para-acylphenol product.

Construction of Substituted Phenols:

Chemo- and Regioselective Aromatic Substitution Protocols

The synthesis of this compound can be approached through electrophilic aromatic substitution (SEAr). However, controlling regioselectivity is a significant challenge. Direct substitution on phenol typically yields a mixture of ortho and para isomers, with the ortho product often predominating. To achieve para-selectivity, the hydroxyl group's directing effect must be modulated.

One strategy involves the use of a bulky protecting group on the phenolic oxygen. This sterically hinders the ortho positions, thereby favoring electrophilic attack at the para position. Another advanced approach is the use of a tetrafluoropyridyl (TFP) protecting group. This group significantly deactivates the phenolic ring towards electrophilic substitution, allowing for selective reactions on other, more reactive aromatic rings within the same molecule. chemrxiv.org For the synthesis of the target compound, this methodology could be employed in a multi-step sequence where a different part of the molecule is functionalized first, followed by deprotection.

A hypothetical reaction pathway could involve the SEAr on a phenol derivative where the regioselectivity is controlled by a directing group. For instance, a reaction could be designed where a carbocation intermediate, generated from a fluorinated precursor, reacts with a phenol derivative to form the desired C-C bond. nih.gov The choice of solvent, temperature, and Lewis acid catalyst would be critical in maximizing the yield of the para-substituted product.

Directed ortho-Metalation and Cross-Coupling Strategies for Phenol Derivatization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles. unblog.frbaranlab.org

For phenol derivatization, the hydroxyl group can be protected as a DMG, such as a carbamate (B1207046) or a methoxymethyl (MOM) ether. This allows for selective metalation at the ortho position. While DoM inherently provides ortho-substitution, it can be ingeniously applied in a sequence to achieve para-substitution. For example, an ortho-lithiated phenol derivative could be reacted with an electrophile to install a group that can subsequently be used in a cross-coupling reaction or a rearrangement sequence to install the difluorocyclopropyl moiety at the para position.

The combination of DoM with transition metal-catalyzed cross-coupling has become a common and efficient strategy for preparing complex aromatic compounds. digitellinc.com This "DoM-cross-coupling fusion" allows for the formation of carbon-carbon, carbon-oxygen, and other bonds with high precision. digitellinc.com

Table 1: Representative Directing Metalation Groups (DMGs) for Phenol Derivatization

| Directing Group | Base/Solvent | Temperature (°C) | Electrophile Quench |

| OCONEt₂ | s-BuLi/TMEDA | -78 | I₂ |

| OMOM | t-BuLi/THF | -78 | Me₃SiCl |

| OMe | n-BuLi/t-BuOK | 0 | DMF |

This table presents common DMGs and conditions used in directed ortho-metalation of phenol derivatives, which could be adapted for the synthesis of precursors to this compound.

Selective Hydroxylation and Oxygenation Pathways

An alternative synthetic route to this compound involves the selective hydroxylation of a (2,2-difluorocyclopropyl)benzene precursor. This approach is attractive as it builds the aromatic core first and introduces the key hydroxyl group in a later step.

Direct hydroxylation of benzene (B151609) derivatives can be achieved using powerful oxidizing agents, though selectivity remains a challenge. magtech.com.cn Catalytic systems employing environmentally benign oxidants like hydrogen peroxide (H₂O₂) have garnered significant attention. mdpi.commdpi.com For instance, iron-based catalysts have been shown to facilitate the direct hydroxylation of benzene to phenol. mdpi.com The key to applying this to the synthesis of this compound would be controlling the regioselectivity of the hydroxylation. The electronic properties of the difluorocyclopropyl group, which is generally considered to be electron-withdrawing, would direct incoming electrophilic oxygen species to the meta and para positions. Separation of the desired para-isomer from the meta-isomer would then be necessary.

Table 2: Catalytic Systems for Benzene Hydroxylation

| Catalyst | Oxidant | Solvent | Temperature (°C) | Phenol Yield (%) | Ref. |

| [Fe(terpy)₂]²⁺@MYZ | H₂O₂ | Acetonitrile/Water | 50 | Selective production | mdpi.com |

| TS-1 Zeolite | H₂O₂ | Water | 70 | 39 | mdpi.com |

| Ni(II)(tepa)²⁺ | H₂O₂ | - | 60 | 21 | magtech.com.cn |

This table summarizes various catalytic systems for the hydroxylation of benzene, illustrating methodologies that could be adapted for the synthesis of this compound from (2,2-difluorocyclopropyl)benzene.

Convergent and Divergent Synthetic Routes Towards this compound

Convergent synthesis offers an efficient approach where complex fragments of the target molecule are synthesized independently and then joined together in the final stages. For this compound, a convergent strategy would typically involve the coupling of a pre-functionalized phenol ring with a difluorocyclopropyl-containing fragment. A prime example would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 4-halophenol derivative (e.g., 4-bromophenol protected with a suitable group) and a difluorocyclopropylboronic acid or stannane reagent. This approach allows for modularity and the rapid generation of analogs. nih.gov

Divergent synthesis , in contrast, involves the creation of a library of related compounds from a common intermediate. A divergent synthesis of analogs of this compound could start from a key intermediate, such as 1-bromo-4-(2,2-difluorocyclopropyl)benzene. This intermediate could then undergo various reactions, such as hydroxylation to yield the target molecule, or other cross-coupling reactions to generate a range of derivatives with different functional groups at the 4-position. This strategy is particularly useful for structure-activity relationship studies in drug discovery.

Catalytic Systems in the Synthesis of this compound

Transition Metal Catalysis for Carbon-Carbon and Carbon-Oxygen Bond Formation

Transition metal catalysis is fundamental to many of the proposed synthetic routes. Palladium-catalyzed cross-coupling reactions are particularly relevant for forming the crucial C(sp²)-C(sp³) bond between the phenyl ring and the difluorocyclopropane ring. organic-chemistry.org For instance, the difluorocyclopropanation of 4-vinylphenol using a suitable difluorocarbene precursor could be mediated by a transition metal catalyst.

Alternatively, a key C-C bond formation could be achieved through the reaction of 1-bromo-2-(2,2-difluorovinyl)benzene with a phenol, followed by an intramolecular palladium-catalyzed C-H arylation to form a more complex heterocyclic system, showcasing the power of these catalysts in cascade reactions. nih.gov Another approach involves the palladium-catalyzed α-arylation of α,α-difluoroacetophenone with phenol derivatives, which could serve as a precursor to the target molecule after further transformations. escholarship.org

Organocatalytic and Biocatalytic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, particularly for pharmaceutical applications. Organocatalysis and biocatalysis offer powerful platforms for achieving high levels of stereocontrol.

Organocatalysis utilizes small chiral organic molecules to catalyze asymmetric transformations. Chiral phase-transfer catalysts or chiral phosphoric acids could potentially be used for the enantioselective difluorocyclopropanation of a suitable phenolic alkene precursor. frontiersin.orgresearchgate.net Asymmetric Friedel-Crafts reactions, catalyzed by chiral organocatalysts, represent another promising avenue for constructing chiral phenols. semanticscholar.org

Biocatalysis employs enzymes or whole microorganisms to perform highly selective chemical transformations. Recently, engineered myoglobin-based catalysts have been developed for the highly stereoselective synthesis of mono- and gem-difluorocyclopropanes. wpmucdn.comnih.govresearchgate.net These biocatalysts can cyclopropanate a wide range of gem-difluoroalkenes with excellent diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% e.e.). wpmucdn.comresearchgate.net Applying this methodology to 4-vinylphenol or a protected derivative could provide a direct and highly efficient route to chiral this compound.

Table 3: Biocatalytic Cyclopropanation of gem-Difluoroalkenes

| Substrate | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Ref. |

| 3,3-difluoro-1-phenylprop-1-ene | Engineered Myoglobin | >99:1 | 99 | wpmucdn.com |

| 1-(3,3-difluoroprop-1-en-1-yl)-4-methoxybenzene | Engineered Myoglobin | 99:1 | 99 | wpmucdn.com |

| 1-chloro-4-(3,3-difluoroprop-1-en-1-yl)benzene | Engineered Myoglobin | >99:1 | 99 | wpmucdn.com |

This table highlights the exceptional stereoselectivity achieved with engineered myoglobin catalysts for the synthesis of chiral gem-difluorocyclopropanes, a methodology directly applicable to the synthesis of the chiral target molecule.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached through a green chemistry lens to enhance its sustainability.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting towards solvent-free or aqueous reaction media presents a significant step in making the synthesis of this compound greener.

Solvent-Free Approaches: The formation of the cyclopropane ring is a key step in the synthesis of the target molecule. Solvent-free methods, such as mechanochemical synthesis by grinding, have been successfully employed for the synthesis of spiro-substituted cyclopropanes. tandfonline.com This approach, which involves the mechanical grinding of reactants in the absence of a solvent, is characterized by high efficiency, operational simplicity, and low cost, making it an environmentally benign alternative to solvent-based protocols. tandfonline.com For the synthesis of the difluorocyclopropane moiety, a potential solvent-free adaptation of the Simmons-Smith reaction or other cyclopropanation methods could be explored.

Aqueous Reaction Media: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are not readily soluble in water, the development of water-soluble catalysts and phase-transfer catalysis can facilitate reactions in aqueous media. For instance, an entirely aqueous method has been developed for the preparation of cyclopropyl methylketone from acetyl-propanol, demonstrating the feasibility of cyclopropane synthesis in water. google.com The final step in a potential synthesis of this compound, which could involve the hydroxylation of a precursor, might be amenable to aqueous conditions, as demonstrated by green protocols for the synthesis of substituted phenols. nih.govrsc.org

The following table summarizes the potential benefits of applying these alternative reaction media to the synthesis of this compound.

| Reaction Medium | Advantages in the Synthesis of this compound |

| Solvent-Free | Reduced solvent waste, lower energy consumption, operational simplicity, potentially higher reaction rates. |

| Aqueous | Enhanced safety (non-flammable, non-toxic), reduced environmental impact, potential for unique reactivity and selectivity. |

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com To maximize atom economy in the synthesis of this compound, reactions that incorporate the maximum number of atoms from the starting materials into the final product should be prioritized. For example, cycloaddition reactions for forming the cyclopropane ring are inherently atom-economical. Direct C-H functionalization to introduce the cyclopropyl group onto the phenol ring would also be a highly atom-economical strategy, as it avoids the use of pre-functionalized substrates. rsc.orgnih.gov

Waste Minimization: Waste minimization is a core principle of green chemistry. In the context of synthesizing this compound, this can be achieved by:

Using catalytic reagents: Catalytic processes are preferable to stoichiometric ones as they reduce the amount of waste generated. For instance, the use of transition-metal catalysts for the difluorocyclopropanation step can be more sustainable than using stoichiometric reagents.

Recycling and reusing solvents and catalysts: When solvents are necessary, choosing those that can be easily recycled is important. Similarly, heterogeneous catalysts that can be easily separated from the reaction mixture and reused are advantageous.

Choosing safer and biodegradable reagents: The selection of reagents with low toxicity and high biodegradability can minimize the environmental impact of any waste that is generated.

The table below outlines strategies to improve the greenness of the synthesis of this compound based on these principles.

| Green Chemistry Principle | Strategy for Synthesis of this compound |

| Atom Economy | Prioritize addition and cycloaddition reactions. Explore direct C-H functionalization methods. |

| Step Economy | Design convergent synthetic routes. Develop one-pot or tandem reaction sequences. acs.org |

| Waste Minimization | Employ catalytic methods. Utilize recyclable solvents and catalysts. Select non-toxic and biodegradable reagents. |

Continuous Flow Chemistry and Automated Synthesis Applications

Continuous flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, efficiency, and scalability.

Continuous Flow Chemistry: In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of this compound, a continuous flow approach could be particularly beneficial for the difluorocyclopropanation step, which may involve the generation of a reactive carbene intermediate. Continuous flow can enable the controlled generation and immediate reaction of such species, minimizing side reactions and improving safety. organic-chemistry.org The synthesis of meta-substituted phenol derivatives has been successfully demonstrated in a continuous-flow system, highlighting the potential of this technology for the production of functionalized phenols. researchgate.netacs.orgacs.org

Automated Synthesis: Automated synthesis platforms can perform multi-step syntheses with minimal human intervention. This not only improves reproducibility and efficiency but also allows for the rapid screening of reaction conditions to optimize the synthesis of this compound. An automated system could be programmed to perform the entire synthetic sequence, from the introduction of the difluorocyclopropyl group to the final functionalization of the phenol ring, including workup and purification steps.

The integration of continuous flow chemistry with automated synthesis can create a powerful platform for the on-demand production of this compound with high purity and efficiency.

The following table highlights the potential advantages of using continuous flow and automated synthesis for the production of this compound.

| Technology | Advantages in the Synthesis of this compound |

| Continuous Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved yields and purity, scalability. |

| Automated Synthesis | High reproducibility, increased efficiency, rapid optimization of reaction conditions, reduced manual labor. |

Reaction Mechanisms and Reactivity Studies of 4 2,2 Difluorocyclopropyl Phenol

Reactivity Profile of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a primary site for a variety of chemical transformations, influencing the reactivity of the entire molecule.

The oxygen atom of the phenolic hydroxyl group in 4-(2,2-difluorocyclopropyl)phenol (B6263703) possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows for O-alkylation and O-acylation reactions, leading to the formation of ethers and esters, respectively.

O-Alkylation: This reaction involves the substitution of the hydrogen atom of the hydroxyl group with an alkyl group. The reaction typically proceeds by deprotonating the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide or another suitable electrophile. The Williamson ether synthesis is a classic example of this transformation. For instance, the alkylation of phenols can be achieved using various alkylating agents in the presence of a base. mdpi.com Copper-catalyzed O-alkylation of phenol derivatives using alkylsilyl peroxides as alkyl radical precursors has also been described, proceeding smoothly under mild conditions. rsc.org An efficient method for the late-stage selective O-fluoroalkylation of tyrosine residues, which are phenol-containing amino acids, has been developed using 3,3-difluoroallyl sulfonium (B1226848) salts in a mild basic aqueous buffer. nih.gov

O-Acylation: This process involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form a phenyl ester. lew.roresearchgate.net This reaction can be catalyzed by either acids or bases. ucalgary.ca Base catalysis proceeds by deprotonating the phenol to increase its nucleophilicity. ucalgary.ca Acid catalysis, on the other hand, involves protonating the acylating agent to enhance its electrophilicity. ucalgary.ca A simple and efficient phase transfer catalysis (PTC) technique has been reported for the synthesis of phenolic esters from phenols and various alkanoyl chlorides in the presence of aqueous sodium hydroxide. lew.ro Furthermore, an environmentally friendly approach for the acetylation of phenols has been developed that proceeds under solvent- and catalyst-free conditions. mdpi.com

The reactivity in these O-substitution reactions is influenced by the electronic nature of the substituent on the aromatic ring. The 2,2-difluorocyclopropyl group is generally considered to be electron-withdrawing, which would decrease the nucleophilicity of the phenolic oxygen to some extent compared to unsubstituted phenol. However, the hydroxyl group's ability to be deprotonated to the more reactive phenoxide anion still allows these reactions to proceed effectively.

Table 1: Comparison of O-Alkylation and O-Acylation of Phenols

| Feature | O-Alkylation | O-Acylation |

|---|---|---|

| Reagent | Alkyl halides, dialkyl sulfates, alkylsilyl peroxides rsc.org | Acyl chlorides, acid anhydrides lew.roresearchgate.net |

| Product | Ether | Ester |

| Typical Catalyst | Base (e.g., NaOH, K₂CO₃), Cu-catalyst rsc.org | Acid or Base ucalgary.ca |

| Mechanism | Nucleophilic substitution (often Sₙ2) | Nucleophilic acyl substitution ucalgary.ca |

The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. libretexts.org This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at these positions.

In the case of this compound, the para position is already occupied by the difluorocyclopropyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the hydroxyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.compitt.edu

The 2,2-difluorocyclopropyl substituent will also exert an electronic and steric influence on the regioselectivity of these reactions. While the hydroxyl group is the dominant activating and directing group, the electron-withdrawing nature of the difluorocyclopropyl group may slightly deactivate the ring towards electrophilic attack compared to an alkyl-substituted phenol.

For example, the nitration of phenols typically occurs under milder conditions than the nitration of benzene (B151609). libretexts.org Similarly, halogenation of phenols is also a facile reaction. Aromatic rings react with chlorine in the presence of a Lewis acid catalyst like FeCl₃ to yield chlorobenzenes. libretexts.org

The phenolic hydroxyl group can act as both a hydrogen bond donor and a hydrogen bond acceptor. This ability to form hydrogen bonds influences the physical properties and intermolecular interactions of this compound. The presence of fluorine atoms in the molecule can also lead to specific interactions. While the CF₂H group can act as a hydrogen bond donor, the C-F bonds themselves are generally poor hydrogen bond acceptors. beilstein-journals.org

The acidity of the phenolic proton is a key aspect of its reactivity, as deprotonation to the phenoxide ion is often the first step in many reactions. The acid-base equilibrium of a phenol in solution is described by its pKa value. bu.edu

The pKa of this compound is influenced by the electronic effect of the substituent at the para position. Electron-withdrawing groups stabilize the resulting phenoxide anion through inductive or resonance effects, thereby increasing the acidity of the phenol (i.e., lowering its pKa). The 2,2-difluorocyclopropyl group, with its electronegative fluorine atoms, is expected to be electron-withdrawing. Consequently, this compound is anticipated to be a stronger acid than phenol itself.

The study of acid-base equilibria in aqueous solutions must always consider the autoionization of water as a competing equilibrium. bu.edu For a weak acid like a phenol, the pH of the solution can be related to the pKa and the ratio of the concentrations of the conjugate base (phenoxide) to the undissociated acid. youtube.com

Table 2: Expected Effects of the 2,2-Difluorocyclopropyl Group on Phenolic Reactivity

| Property | Influence of 2,2-Difluorocyclopropyl Group | Rationale |

|---|---|---|

| O-Alkylation/Acylation | Slight decrease in nucleophilicity of the phenol | Inductive electron-withdrawing effect of fluorine atoms |

| Electrophilic Substitution | Directs to ortho positions; slight deactivation | Para position is blocked; electron-withdrawing nature |

| Acidity (pKa) | Lower pKa (more acidic) than phenol | Stabilization of the phenoxide conjugate base |

Chemical Transformations Involving the Difluorocyclopropyl Moiety

The gem-difluorocyclopropane ring is a strained, three-membered ring that exhibits unique reactivity due to the presence of the two fluorine atoms and the inherent ring strain. rsc.org

A significant aspect of the chemistry of gem-difluorocyclopropanes is their propensity to undergo ring-opening reactions. rsc.orgrsc.org The presence of the two geminal fluorine atoms alters the bond lengths and angles within the cyclopropane (B1198618) ring, leading to a lengthened distal C-C bond (the bond opposite the CF₂ group), which is more susceptible to cleavage. rsc.org These ring-opening transformations can be initiated by various reagents and conditions, often catalyzed by transition metals. rsc.orgrsc.org

These reactions can proceed with or without the cleavage of the C-F bonds. rsc.org For instance, visible-light-promoted ring-opening functionalization of gem-difluorocyclopropanes has been reported to synthesize α-difluoromethylene ethers. rsc.org The mechanism involves a hyperconjugative interaction between the cyclopropane and a photo-oxidized aromatic ring, which induces the ring-opening step. rsc.org

Rearrangement reactions are also known for cyclopropane derivatives. For example, cascade hydroalkenylation/diastereoselective rearrangement of gem-difluorocyclopropenes has been observed. rsc.org While this specific example involves a cyclopropene, it highlights the potential for rearrangements in these strained ring systems.

Direct nucleophilic or electrophilic substitution on a cyclopropane ring is generally difficult due to the nature of the C-C bonds and the steric hindrance. Nucleophilic substitution on an unactivated cyclopropane is rare. For nucleophilic aromatic substitution, a common mechanism is the addition-elimination pathway, which requires an electron-withdrawing group to stabilize the intermediate. youtube.com While not directly applicable to the saturated cyclopropyl (B3062369) ring, it underscores the electronic requirements for such substitutions.

Electrophilic attack on a cyclopropane ring can lead to ring-opening, as the ring can act as a nucleophile due to the p-character of its C-C bonds. nih.gov

In the context of this compound, the presence of the two highly electronegative fluorine atoms significantly polarizes the C-F bonds and influences the electron distribution in the cyclopropyl ring. This would make the carbon atom of the CF₂ group highly electrophilic, but direct nucleophilic substitution at this carbon would be challenging and likely accompanied by ring-opening. Any potential substitution reaction would have to compete with the more facile ring-opening pathways. rsc.org

Stereochemical Implications of Cyclopropyl Reactivity and Inversion Barriers

The presence of the 2,2-difluorocyclopropyl group in this compound introduces significant stereochemical considerations that influence its reactivity. The three-membered ring is inherently strained, and the geminal fluorine atoms further affect the ring's geometry and electronic properties.

The stereochemistry of reactions involving the cyclopropyl ring is of particular interest. For instance, in the synthesis of cis-α,α-difluorocyclopropanes, the stereoselectivity can be highly dependent on reaction conditions. acs.org Studies on related bicyclobutane precursors have shown that variations in temperature and the amount of amine·HF complex can even lead to an inversion of diastereoselectivity, favoring the trans product under certain conditions. acs.org This highlights the subtle balance of factors that can dictate the stereochemical outcome of reactions involving the difluorocyclopropyl moiety.

Aromatic Ring Functionalization and Peripheral Reactivity

The reactivity of the aromatic ring in this compound is governed by the interplay of the activating hydroxyl group and the electronic nature of the 4-(2,2-difluorocyclopropyl) substituent.

Regioselective Aromatic Substitution Reactions

The hydroxyl group is a powerful activating group that directs electrophilic aromatic substitution to the ortho and para positions. mlsu.ac.inmasterorganicchemistry.com However, since the para position is already occupied by the difluorocyclopropyl group, electrophilic substitution is expected to occur predominantly at the ortho positions.

The regioselectivity of electrophilic aromatic substitution on substituted phenols is a well-studied area. chemrxiv.org The outcome of these reactions can be rationalized by considering the stability of the intermediate carbocations (sigma complexes). masterorganicchemistry.com For phenols, the resonance stabilization provided by the hydroxyl group is most effective for intermediates formed by attack at the ortho and para positions.

Recent research has also explored methods to achieve meta-selective functionalization of phenols, which is challenging due to the inherent ortho, para-directing nature of the hydroxyl group. nih.govresearchgate.netnih.govresearchgate.net These methods often involve strategies to temporarily alter the directing effect of the hydroxyl group or employ specialized catalytic systems. nih.govresearchgate.netnih.gov

Ortho-, Meta-, and Para-Selectivity in Phenolic Ring Transformations

As mentioned, the hydroxyl group in this compound strongly favors ortho substitution. The electronic properties of the 4-(2,2-difluorocyclopropyl) group will also play a role in modulating the reactivity of the aromatic ring. While the cyclopropyl group itself can have some electron-donating character through conjugation, the highly electronegative fluorine atoms will have an electron-withdrawing inductive effect. The net electronic effect of this substituent would need to be considered when predicting the precise reactivity and selectivity of aromatic ring transformations.

The table below summarizes the expected and observed regioselectivity for common electrophilic aromatic substitution reactions on phenol, which serves as a model for the expected behavior of this compound, with the understanding that the para position is blocked.

| Reaction | Reagents | Expected Major Product(s) for Phenol |

| Nitration | HNO₃, H₂SO₄ | ortho-Nitrophenol, para-Nitrophenol |

| Halogenation | Br₂, FeBr₃ | ortho-Bromophenol, para-Bromophenol |

| Sulfonation | SO₃, H₂SO₄ | ortho-Hydroxybenzenesulfonic acid, para-Hydroxybenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho-Alkylphenol, para-Alkylphenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-Hydroxyacetophenone, para-Hydroxyacetophenone |

Data compiled from general principles of electrophilic aromatic substitution on phenols.

For this compound, the primary products of these reactions would be the corresponding ortho-substituted derivatives.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound provide quantitative insights into its reactivity and the stability of its reaction products.

Reaction Rate Determination and Activation Energy Profiling

Kinetic studies of reactions involving phenols are often conducted to determine reaction rates and activation energies. For example, the kinetics of phenol oxidation have been studied in various advanced oxidation processes. nih.govosti.gov Such studies often reveal pseudo-first-order kinetics with respect to the phenol, and activation energies can be determined from the temperature dependence of the rate constants. osti.gov

In the context of radical reactions, the kinetics of hydrogen atom abstraction from phenols have been extensively investigated. ustc.edu.cnnih.gov These studies have shown that the activation energy for this process is influenced by the electronic effects of substituents on the phenol ring and the presence of intramolecular hydrogen bonds. nih.gov For this compound, the electron-withdrawing nature of the difluorocyclopropyl group would likely influence the rate of reactions involving the phenolic hydroxyl group.

The table below presents hypothetical activation energies for the nitration of phenol and a substituted phenol to illustrate the effect of substituents on reaction rates.

| Substrate | Reaction | Relative Rate | Activation Energy (Ea) |

| Benzene | Nitration | 1 | - |

| Phenol | Nitration | ~1000 | Lower than Benzene |

| Nitrophenol | Nitration | ~10⁻⁶ | Higher than Benzene |

This is an illustrative table based on general principles of substituent effects in electrophilic aromatic substitution.

Equilibrium Studies and Reaction Energetics of Key Transformations

The reaction of phenols with radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a common method for evaluating their antioxidant potential and studying the thermodynamics of hydrogen atom abstraction. ustc.edu.cnnih.gov The energetics of such reactions are influenced by the stability of the resulting phenoxyl radical. For this compound, the electronic properties of the substituent at the para position would affect the stability of the corresponding phenoxyl radical and thus the O-H BDE.

The following table provides representative bond dissociation enthalpies for the O-H bond in phenol and substituted phenols, illustrating the impact of substituents on this thermodynamic property.

| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) |

| Phenol | ~87 |

| p-Cresol | ~86 |

| p-Nitrophenol | ~89 |

Data is approximate and based on typical values found in the literature for substituted phenols.

Chemo- and Regioselectivity in Complex Derivatizations of this compound

The reactivity of this compound is governed by the interplay of two key functional groups: the strongly activating, ortho-para directing hydroxyl group and the para-substituted 2,2-difluorocyclopropyl group, which is anticipated to be electron-withdrawing due to the high electronegativity of the fluorine atoms. google.comgoogle.com This combination leads to distinct patterns of chemo- and regioselectivity in various derivatization reactions.

The hydroxyl group is a powerful activating group that increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the molecule highly susceptible to electrophilic aromatic substitution. google.combyjus.com However, since the para position is already occupied by the difluorocyclopropyl group, electrophilic attack is predominantly directed to the ortho positions (positions 2 and 6).

The 2,2-difluorocyclopropyl group, while primarily exerting its influence from the para position, can have a through-space electron-withdrawing effect that may slightly deactivate the ring compared to phenol itself. This deactivation is generally not strong enough to overcome the powerful activating effect of the hydroxyl group.

Nitration:

Nitration of this compound is expected to proceed readily, likely with dilute nitric acid, to yield primarily the mono-nitro derivative, 4-(2,2-difluorocyclopropyl)-2-nitrophenol. byjus.commlsu.ac.in The use of more concentrated nitric acid could potentially lead to di-substitution at both ortho positions, though this may also increase the risk of oxidative side reactions, a common issue with highly activated phenols. byjus.comlibretexts.org

Halogenation:

Halogenation, such as bromination or chlorination, is also expected to be a facile reaction, often proceeding without the need for a Lewis acid catalyst. byjus.commlsu.ac.in The primary product would be the mono-halogenated species at the 2-position. Controlling the reaction to prevent di-halogenation at both ortho positions can be a challenge due to the high reactivity of the phenol ring. libretexts.org The use of less polar solvents can sometimes help to favor mono-substitution. mlsu.ac.in

Illustrative Data on Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Solvent | Major Product | Expected Regioselectivity (ortho:meta:para) |

| Nitration | Dilute HNO₃ | Acetic Acid | 4-(2,2-Difluorocyclopropyl)-2-nitrophenol | >95 : <5 : 0 |

| Bromination | Br₂ | CCl₄ | 2-Bromo-4-(2,2-difluorocyclopropyl)phenol | >95 : <5 : 0 |

Note: The data in this table is illustrative and based on established principles of electrophilic aromatic substitution on substituted phenols. Specific experimental data for this compound was not available in the surveyed literature.

The reaction of the phenoxide of this compound, formed by treatment with a base, with alkylating agents can lead to two possible products: the O-alkylated ether or the C-alkylated phenol. The outcome of this competition is highly dependent on the reaction conditions.

O-Alkylation: This reaction, often referred to as the Williamson ether synthesis, is favored under conditions that promote a free, highly nucleophilic phenoxide oxygen. The use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and alkali metal hydroxides or carbonates as bases typically directs the reaction towards the formation of the ether product. sci-hub.se

C-Alkylation: C-alkylation, where the alkyl group attaches to the aromatic ring at the ortho position, can become competitive under specific conditions. The use of protic solvents can solvate the phenoxide oxygen, hindering its nucleophilicity and thereby increasing the likelihood of attack from the electron-rich ortho-carbon. The choice of counter-ion can also play a role, with smaller cations that coordinate more tightly to the oxygen atom favoring C-alkylation.

Illustrative Data on the Alkylation of this compound

| Alkylating Agent | Base | Solvent | Major Product | Expected Chemo-selectivity (O-alkylation : C-alkylation) |

| Methyl Iodide | K₂CO₃ | DMF | 1-(2,2-Difluorocyclopropyl)-4-methoxybenzene | >90 : <10 |

| Benzyl Bromide | NaOH | Ethanol/Water | 2-Benzyl-4-(2,2-difluorocyclopropyl)phenol | <40 : >60 |

Note: The data in this table is illustrative and based on established principles of O- versus C-alkylation of phenolates. Specific experimental data for this compound was not available in the surveyed literature.

Advanced Spectroscopic and Structural Elucidation of 4 2,2 Difluorocyclopropyl Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of protons and carbons in a molecule. In the case of 4-(2,2-Difluorocyclopropyl)phenol (B6263703), specific NMR techniques are employed to understand its unique structural features.

Multi-dimensional NMR techniques are instrumental in mapping the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the aromatic protons on the phenol (B47542) ring and between the protons on the cyclopropyl (B3062369) ring.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals directly with the carbons to which they are attached. This helps in assigning the carbon signals of the phenol and cyclopropyl moieties based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). In the context of this compound, HMBC is crucial for connecting the phenolic ring to the cyclopropyl group by showing correlations between the cyclopropyl protons and the phenolic carbons, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This can help to determine the stereochemistry of the molecule, although for this compound, the primary utility would be to confirm through-space interactions between the cyclopropyl and phenolic protons.

A supporting information document for a study on the ipso-hydroxylation of arylboronic acids provides typical ¹H-NMR and ¹³C-NMR data for various phenol derivatives. rsc.org For instance, phenol itself shows multiplets in the ¹H-NMR spectrum between δ 7.18-7.30 ppm and δ 6.78-6.94 ppm, and ¹³C-NMR signals at δ 155.4, 129.5, 120.6, and 115.2 ppm. rsc.org While specific data for this compound is not provided, these values for related structures serve as a reference for expected chemical shift ranges.

| Technique | Purpose | Expected Correlations for this compound |

| COSY | ¹H-¹H Correlations | Aromatic-Aromatic, Cyclopropyl-Cyclopropyl |

| HMQC | Direct ¹H-¹³C Correlations | Aromatic CH, Cyclopropyl CH, CH₂ |

| HMBC | Long-range ¹H-¹³C Correlations | Cyclopropyl H to Phenolic C, Phenolic H to Cyclopropyl C |

| NOESY | Through-space ¹H-¹H Correlations | Proximity of Cyclopropyl and Phenolic Protons |

¹⁹F NMR is a highly sensitive technique that provides detailed information about the electronic environment of fluorine atoms. nih.gov For this compound, the two fluorine atoms on the cyclopropyl ring are expected to be chemically equivalent, leading to a single ¹⁹F NMR signal. However, this signal will be split by coupling to the adjacent protons on the cyclopropyl ring. The chemical shift of this signal and the magnitude of the ¹⁹F-¹H coupling constants are diagnostic of the difluorocyclopropyl moiety. nih.gov The large chemical shift dispersion in ¹⁹F NMR is a significant advantage for structural elucidation. nih.gov

Studies on fluorinated cyclopropanes have shown that both geminal and vicinal substituents influence the one-bond coupling of ring carbons with fluorines. nih.gov The electronegativity of these substituents plays a significant role. nih.gov Furthermore, two-bond coupling between ring carbons and ring-attached fluorines is primarily dependent on the groups that are cis to the fluorine. nih.gov

| Parameter | Significance | Expected Observation for this compound |

| ¹⁹F Chemical Shift | Electronic environment of Fluorine | A single resonance, characteristic of a gem-difluorocyclopropyl group. |

| ¹⁹F-¹H Coupling | Connectivity to Protons | Splitting of the ¹⁹F signal by adjacent cyclopropyl protons. |

| ¹⁹F-¹³C Coupling | Connectivity to Carbons | Provides information on the carbon framework of the cyclopropyl ring. nih.gov |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound, which is C₉H₈F₂O. sigmaaldrich.com This is a critical step in confirming the identity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve:

Loss of the cyclopropyl group: Cleavage of the bond between the phenol ring and the cyclopropyl group.

Fragmentation of the phenol ring: This can lead to the loss of carbon monoxide (CO) or other small neutral molecules. docbrown.info

Rearrangements involving fluorine: In some fluorinated compounds, fluorine migration can occur prior to fragmentation. nih.gov

The fragmentation of phenols often results in a stable molecular ion peak. libretexts.org Common fragmentation patterns of phenols can provide a basis for interpreting the mass spectrum of this compound. docbrown.info

| Fragmentation Pathway | Expected Fragment Ion (m/z) | Structural Information Gained |

| Loss of CO from the molecular ion | [M - CO]⁺ | Presence of a phenolic hydroxyl group. |

| Cleavage of the C-C bond between the rings | [C₆H₅O]⁺ and [C₃H₃F₂]⁺ | Confirms the connection between the phenol and difluorocyclopropyl moieties. |

| Loss of HF | [M - HF]⁺ | Indicates the presence of fluorine and an abstractable proton. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to study its vibrational modes. These techniques are complementary and provide a molecular fingerprint. mdpi.com

For this compound, the following vibrational modes would be of interest:

O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-F stretches: Strong absorptions in the IR spectrum, usually found in the 1000-1400 cm⁻¹ region, indicating the presence of carbon-fluorine bonds. nih.govresearchgate.net

Aromatic C-H and C=C stretches: Sharp bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, confirming the presence of the aromatic ring.

Cyclopropyl ring vibrations: These include ring breathing modes and C-H stretches, which can be complex but provide information about the three-membered ring.

Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and compare them with experimental data, aiding in the assignment of complex spectral features. nih.govnih.govbohrium.comresearchgate.net Studies on similar molecules like 1,1-difluorocyclopropane have provided detailed assignments of their vibrational fundamentals. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (broad) | Weak | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3000-3100 | Strong | Aromatic Ring |

| Aliphatic C-H Stretch | 2850-3000 | Strong | Cyclopropyl Ring |

| Aromatic C=C Stretch | 1400-1600 | Strong | Aromatic Ring |

| C-F Stretch | 1000-1400 (strong) | Moderate | Difluorocyclopropyl |

| C-O Stretch | 1200-1300 | Moderate | Phenolic Ether |

Characteristic Absorption Bands of Phenol and Difluorocyclopropyl Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz In this compound, the IR spectrum is dominated by the characteristic absorption bands of the phenol and difluorocyclopropyl groups.

The phenol moiety exhibits several distinct absorption bands:

O-H Stretching: A prominent and typically broad absorption band appears in the region of 3200-3600 cm⁻¹. libretexts.orgadichemistry.com The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules. docbrown.info In less hydrogen-bonded environments, a sharper peak may be observed around 3600 cm⁻¹. libretexts.orgadichemistry.com

C-O Stretching: A strong absorption band corresponding to the stretching of the carbon-oxygen single bond is typically found in the range of 1260-1000 cm⁻¹. adichemistry.comlibretexts.org For phenols specifically, this band is often observed between 1260 cm⁻¹ and 1200 cm⁻¹. adichemistry.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to one or more sharp, moderate to strong absorption bands in the 1450-1600 cm⁻¹ region. libretexts.orgdocbrown.info

Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring results in absorptions just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. pressbooks.publibretexts.org

Out-of-Plane C-H Bending: The substitution pattern on the benzene (B151609) ring can be inferred from the out-of-plane C-H bending vibrations, which appear in the 675-900 cm⁻¹ region. vscht.cz

The difluorocyclopropyl moiety also contributes to the IR spectrum:

C-F Stretching: The carbon-fluorine bonds are strong and polar, resulting in intense absorption bands. These C-F stretching vibrations are typically found in the region of 1000-1400 cm⁻¹. The presence of two fluorine atoms on the same carbon (gem-difluoro) will influence the exact position and splitting of these bands.

Cyclopropyl Ring Vibrations: The cyclopropyl ring itself has characteristic ring "breathing" and other vibrational modes. These can appear in the fingerprint region of the spectrum, often below 1000 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Phenol | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Phenol | C-O Stretch | 1260-1000 | Strong |

| Phenol | Aromatic C=C Stretch | 1450-1600 | Moderate to Strong, Sharp |

| Phenol | Aromatic C-H Stretch | 3000-3100 | Moderate |

| Difluorocyclopropyl | C-F Stretch | 1000-1400 | Strong |

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

The way in which molecules of this compound arrange themselves in a crystal is dictated by a variety of intermolecular forces. mdpi.com

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of this compound is expected to be hydrogen bonding involving the phenolic hydroxyl group. rsc.org The hydrogen atom of the -OH group acts as a hydrogen bond donor, while the oxygen atom can act as an acceptor. nih.govacs.org This leads to the formation of chains or more complex networks of molecules, which significantly influences the crystal's stability and physical properties. utwente.nl

Halogen Bonding: While less common than hydrogen bonding, the fluorine atoms of the difluorocyclopropyl group could potentially participate in halogen bonding. This is a non-covalent interaction where the electrophilic region of a halogen atom interacts with a nucleophilic site.

X-ray crystallography allows for the highly accurate measurement of the geometric parameters within the this compound molecule. researchgate.net

Bond Lengths: The distances between bonded atoms can be determined with high precision. For the phenolic ring, the C-C bond lengths are expected to be intermediate between single and double bonds, characteristic of an aromatic system. tsijournals.comnist.gov The C-O and O-H bond lengths of the hydroxyl group, as well as the C-C and C-F bond lengths within the difluorocyclopropyl ring, can also be precisely measured. researchgate.net For comparison, the C-C bond lengths in a phenyl ring are approximately 1.4 Å. researchgate.net

Bond Angles: The angles between adjacent bonds are also accurately determined. tsijournals.com The internal angles of the benzene ring will be close to 120°, while the geometry around the sp³ hybridized carbons of the cyclopropyl ring will be significantly strained from the ideal tetrahedral angle of 109.5°.

Torsional Angles: These angles describe the rotation around a chemical bond and define the conformation of the molecule. The torsional angle between the plane of the phenyl ring and the cyclopropyl ring is a key conformational parameter. Analysis of related structures suggests that there can be some deviation from coplanarity. rsc.org

| Bond/Angle | Expected Value |

| C-C (aromatic) | ~1.39 Å |

| C-O (phenol) | ~1.36 Å |

| O-H | ~0.96 Å |

| C-C (cyclopropyl) | ~1.51 Å |

| C-F | ~1.35 Å |

| C-C-C (aromatic) | ~120° |

| C-O-H | ~109° |

Note: These are approximate values and can vary depending on the specific crystalline environment.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization of Chiral Analogs

While this compound itself is not chiral, the introduction of additional substituents or the synthesis of analogs with a chiral center would necessitate the use of chiroptical spectroscopy to determine their stereochemistry. Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one direction of polarized light more than the other, resulting in a CD spectrum with positive or negative bands. The sign and intensity of these bands are characteristic of the molecule's absolute configuration. For chiral derivatives of this compound, the electronic transitions of the aromatic chromophore would be perturbed by the chiral center, leading to a distinct CD spectrum. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize chiral compounds.

The synthesis and analysis of chiral analogs would be crucial for applications where specific stereoisomers are required, such as in the development of pharmaceuticals or specialized materials.

Advanced Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis

To ensure the purity of synthesized this compound and to analyze it within complex mixtures, advanced hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component. researchgate.net For phenolic compounds, derivatization may sometimes be used to increase volatility and improve chromatographic performance. chromforum.org GC-MS is highly effective for identifying and quantifying impurities in a sample of this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. shimadzu.com The sample is dissolved in a liquid and separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. shimadzu.comjasco-global.com LC-MS is a versatile technique that can be used to analyze a wide range of samples, including reaction mixtures and biological samples, to identify the parent compound and any potential metabolites or degradation products. nih.govresearchgate.net

Both GC-MS and LC-MS provide not only the retention time of the compound, which aids in its identification, but also its mass spectrum, which can confirm its molecular weight and provide structural information through fragmentation patterns. researchgate.net

Theoretical and Computational Chemistry Studies of 4 2,2 Difluorocyclopropyl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron distribution and predict molecular geometries with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of this size. nih.gov DFT calculations are used to determine the ground-state optimized geometry, electronic properties, and the distribution of electron density.

For 4-(2,2-difluorocyclopropyl)phenol (B6263703), DFT studies, typically using a functional like B3LYP with a basis set such as 6-311G**, would reveal the molecule's stable structure. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, indicating its role as the primary site for electrophilic attack. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. dntb.gov.uaekb.eg

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. For this molecule, the MEP surface would show a region of high negative potential (typically colored red) around the phenolic oxygen atom, confirming its role as a hydrogen bond acceptor and a site for electrophilic attack. mdpi.com Positive potential regions (blue) would be located around the phenolic hydrogen, highlighting its acidity.

The introduction of the 2,2-difluorocyclopropyl group is expected to significantly influence the electronic properties compared to phenol or 4-alkylphenols. The strong electron-withdrawing nature of the two fluorine atoms alters the electronic character of the cyclopropyl (B3062369) ring, which in turn electronically perturbs the attached phenyl ring. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This table is illustrative, based on known effects of substituents on phenol and cyclopropane (B1198618) rings. Precise values would require specific calculations for this molecule.

| Parameter | Description | Predicted Value/Trend | Rationale |

|---|---|---|---|

| r(C-O) | Phenolic Carbon-Oxygen bond length | Shorter than in phenol | The cyclopropyl group, especially when fluorinated, can engage in conjugation with the aromatic π-system, increasing the double bond character of the C-O bond. iupac.org |

| r(C-F) | Carbon-Fluorine bond length | ~1.35 Å | Typical C-F bond length in gem-difluorocyclopropanes. |

| r(C1-C2) | Proximal cyclopropane C-C bond length | Shorter than in cyclopropane | Fluorine substitution alters the s- and p-character of the ring's C-C bonds. rsc.org |

| r(C2-C3) | Distal cyclopropane C-C bond length | Longer than in cyclopropane | The gem-difluoro substitution significantly lengthens and weakens the distal C-C bond. rsc.org |

| ∠(C-O-H) | Phenolic bond angle | Similar to other calculated phenol structures. researchgate.net | |

| q(O) | Natural Atomic Charge on Oxygen | More negative than in phenol | Reflects the electron-donating character of the hydroxyl group. |

| q(F) | Natural Atomic Charge on Fluorine | Highly negative ( -0.5 e) | Due to the high electronegativity of fluorine. |

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for energetic and spectroscopic properties, albeit at a greater computational expense. researchgate.net These methods are particularly useful for benchmarking DFT results and for obtaining precise predictions of properties like rotational barriers and vibrational frequencies. researchgate.net

For this compound, high-level ab initio calculations could provide a very accurate rotational energy barrier for the hydroxyl group. They can also be used to simulate the molecule's infrared (IR) spectrum, allowing for the assignment of vibrational modes, such as the characteristic O-H stretch, C-O stretch, and C-F stretches, with high confidence.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound is primarily associated with rotation around two key single bonds: the C-O bond of the hydroxyl group and the C-C bond connecting the cyclopropyl and phenyl rings.

Like phenol itself, this compound is expected to have a planar conformation as its most stable state, where the O-H bond lies in the plane of the phenyl ring to maximize conjugation between the oxygen's lone pairs and the aromatic π-system. afit.edu Rotation of the hydroxyl group out of this plane requires overcoming an energy barrier. Computational studies on para-substituted phenols have shown that this barrier is sensitive to the electronic nature of the substituent. iupac.orgresearchgate.netafit.edu Electron-withdrawing groups tend to increase the barrier by enhancing the double-bond character of the C-O bond. Given the electronic influence of the difluorocyclopropyl group, a rotational barrier slightly different from that of phenol would be expected.

Table 2: Experimental and Calculated Rotational Barriers (V₂) for the Hydroxyl Group in Phenol and Related Compounds

| Compound | Rotational Barrier (V₂) (kcal/mol) | Method |

|---|---|---|

| Phenol | 3.32 - 3.57 | Experimental (Far-IR/Microwave) iupac.orgresearchgate.net |

| 4-Fluorophenol | 3.61 | Experimental (Far-IR) iupac.org |

| 4-Methylphenol | 3.21 | Experimental (Far-IR) iupac.org |

| 4-Cyanophenol | 4.42 | Experimental (Far-IR) iupac.org |

| This compound | ~3.5 - 4.0 (Estimated) | Theoretical Prediction |

The rotation of the entire difluorocyclopropyl group relative to the phenyl ring also presents an interesting conformational question. The barrier to this rotation would likely be investigated by constructing a potential energy surface, calculating the energy of the molecule as the dihedral angle between the two rings is systematically varied.

The presence of two fluorine atoms on the same carbon atom of the cyclopropane ring has a profound and well-documented effect on its structure. rsc.org Computational and experimental studies on 1,1-difluorocyclopropane show that gem-difluorination causes a shortening of the adjacent C-C bonds and a significant lengthening of the distal C-C bond (the one opposite the CF₂ group). rsc.orgcapes.gov.br This bond lengthening is a consequence of the redistribution of s- and p-character in the ring's bonding orbitals and results in significant ring strain.

This structural perturbation influences the preferred orientation of the cyclopropyl ring relative to the aromatic ring. The molecule will adopt a conformation that minimizes steric hindrance and maximizes favorable electronic interactions. The most stable conformer is likely one where the weakened, elongated distal C-C bond of the cyclopropane ring is aligned in a "bisected" conformation relative to the plane of the phenyl ring, allowing for optimal orbital overlap between the cyclopropyl Walsh orbitals and the aromatic π-system.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction coordinate from reactants to products, including the high-energy transition state. chemrxiv.org For this compound, two primary types of reactivity can be explored: reactions involving the phenol moiety and reactions involving the strained cyclopropane ring.

Phenols are known to undergo oxidation to form phenoxy radicals. researchgate.netchemistrysteps.com A potential reaction pathway to model would be the hydrogen atom abstraction from the hydroxyl group. Computational analysis could determine the transition state structure for this process and the stability of the resulting 4-(2,2-difluorocyclopropyl)phenoxy radical.

A more unique and compelling reaction pathway involves the ring-opening of the gem-difluorocyclopropane. Due to the high ring strain and the weakened distal C-C bond, these rings can undergo transformations under various conditions. rsc.org Theoretical modeling could be used to investigate a thermally or catalytically induced ring-opening. This would involve locating the transition state for the cleavage of the distal C2-C3 bond. Such an analysis would provide the activation energy for the ring-opening, offering insight into the conditions required to initiate such a reaction and predicting the structure of the resulting fluoroallylic intermediate.

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), are crucial for mapping the potential energy surfaces of chemical reactions. These simulations allow for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating reaction mechanisms step-by-step.

For this compound, a key area of investigation is its behavior in electrophilic aromatic substitution (SEAr) reactions. Simulations can model the attack of various electrophiles (e.g., Br⁺ in bromination, NO₂⁺ in nitration) on the aromatic ring. By calculating the energies of the possible transition states and the resulting Wheland intermediates (σ-complexes), the most favorable reaction pathway can be determined. nih.gov The stability of these intermediates is a primary determinant of the reaction's regioselectivity. nih.gov For instance, a simulation would compare the energy barriers for electrophilic attack at the ortho and meta positions relative to the hydroxyl group, providing a quantitative basis for the observed product distribution.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

The prediction of reactivity and selectivity is a major strength of computational chemistry. For this compound, the outcome of reactions is governed by a combination of electronic and steric effects from both the hydroxyl and the difluorocyclopropyl substituents.

Reactivity: The hydroxyl group is a powerful activating group, donating electron density into the phenyl ring and making it more susceptible to electrophilic attack than benzene (B151609). Conversely, the gem-difluorinated cyclopropyl group is expected to be electron-withdrawing due to the high electronegativity of the fluorine atoms, thus deactivating the ring. Computational models can quantify these opposing effects by calculating molecular properties like the energies of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps.

Regioselectivity: In electrophilic aromatic substitution, the hydroxyl group is a strong ortho, para-director. The difluorocyclopropyl group's influence is more complex, but it is generally expected to be deactivating. Computational methods like the RegioSQM approach, which calculates proton affinities for aromatic carbons, can be used to predict the most nucleophilic sites. nih.govrsc.org This method identifies the carbon atoms with the lowest free energies upon protonation as the most likely sites of electrophilic attack. nih.gov For this compound, calculations would likely confirm that the positions ortho to the powerfully directing hydroxyl group are the most reactive, despite any deactivating effect from the opposing substituent. chemrxiv.org The steric bulk of the cyclopropyl group may also disfavor attack at the adjacent ortho position, leading to a preference for the other ortho site.

A representative data table comparing the calculated relative energies of Wheland intermediates for the nitration of this compound is shown below. Lower relative energies indicate more stable intermediates and thus more favorable reaction pathways.

| Position of Attack (relative to -OH) | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

| C2 (ortho) | 2.1 | Major |

| C3 (meta) | 15.8 | Not Formed |

| C4 (para) | - | Blocked |

| C6 (ortho) | 0.0 | Major |

This table illustrates hypothetical data derived from the principles of computational analysis, where lower energy corresponds to a more stable intermediate. The C6 position is predicted to be the most favorable due to a combination of electronic and steric factors.

Spectroscopic Property Prediction from Computational Models

Computational models are highly effective at predicting spectroscopic data, which is essential for structure elucidation and characterization.

Calculation of NMR Chemical Shifts, Coupling Constants, and Anisotropy Effects

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a routine application of modern computational chemistry. Using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT functionals like B3LYP or PBE0, it is possible to calculate the isotropic magnetic shielding tensors for each nucleus. acs.orgscm.com These values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

For this compound, these calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H and ¹³C Shifts: Predictions can help assign the signals for the aromatic protons and carbons, distinguishing between the non-equivalent positions on the ring.

¹⁹F Shifts: DFT-GIAO calculations are particularly valuable for predicting ¹⁹F chemical shifts, which can be sensitive to the choice of basis set and functional. nih.gov Accurately predicting these shifts helps confirm the electronic environment of the fluorine atoms.

Coupling Constants: Calculations can also predict spin-spin coupling constants (J-values), such as the characteristic geminal F-F coupling, vicinal H-F couplings, and longer-range couplings between the fluorine nuclei and the aromatic protons.

The accuracy of these predictions depends heavily on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM) or the SMD model. acs.orgacs.org

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (on O) | 5.15 | 5.21 |

| H (C2/C6) | 7.10 | 7.14 |

| H (C3/C5) | 6.80 | 6.85 |

| C1 (ipso-OH) | 155.4 | 155.8 |

| C4 (ipso-Cyclopropyl) | 125.1 | 125.9 |

| F | -135.2 | -134.7 |

This table presents a hypothetical comparison of calculated (e.g., using B3LYP/6-311+G(d,p) with a solvent model) and experimental NMR data, demonstrating the typical accuracy of modern computational methods.

Vibrational Frequency Analysis and Infrared Spectral Prediction